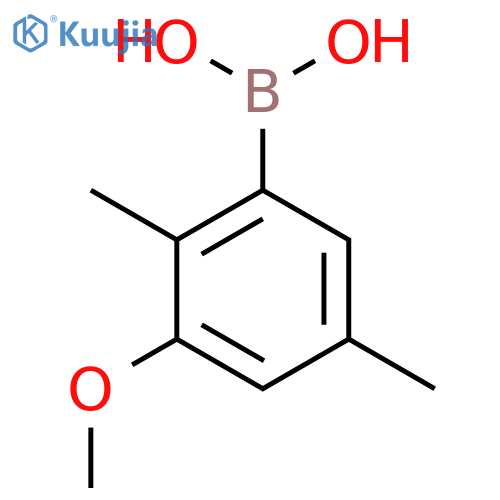

Cas no 1197332-52-7 ((3-Methoxy-2,5-dimethylphenyl)boronic acid)

(3-Methoxy-2,5-dimethylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-methoxy-2,5-dimethylphenyl)boronic acid

- 2,5-Dimethyl-3-methoxyphenylboronic acid

- (3-Methoxy-2,5-dimethylphenyl)boronic acid

-

- インチ: 1S/C9H13BO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,11-12H,1-3H3

- InChIKey: BGMXLHSXUNBXOR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC(C)=CC(B(O)O)=C1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 163

- トポロジー分子極性表面積: 49.7

(3-Methoxy-2,5-dimethylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363217-2.5g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 2.5g |

$2071.0 | 2023-03-07 | ||

| Alichem | A010007600-500mg |

2,5-Dimethyl-3-methoxyphenylboronic acid |

1197332-52-7 | 97% | 500mg |

$863.90 | 2023-09-04 | |

| Alichem | A010007600-1g |

2,5-Dimethyl-3-methoxyphenylboronic acid |

1197332-52-7 | 97% | 1g |

$1475.10 | 2023-09-04 | |

| Enamine | EN300-363217-0.5g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 0.5g |

$1014.0 | 2023-03-07 | ||

| Enamine | EN300-363217-10.0g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 10.0g |

$4545.0 | 2023-03-07 | ||

| Enamine | EN300-363217-1.0g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-363217-5.0g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 5.0g |

$3065.0 | 2023-03-07 | ||

| eNovation Chemicals LLC | Y1303859-1g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 95% | 1g |

$1085 | 2025-02-26 | |

| Alichem | A010007600-250mg |

2,5-Dimethyl-3-methoxyphenylboronic acid |

1197332-52-7 | 97% | 250mg |

$480.00 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1303859-1g |

(3-methoxy-2,5-dimethylphenyl)boronic acid |

1197332-52-7 | 95% | 1g |

$1085 | 2024-07-28 |

(3-Methoxy-2,5-dimethylphenyl)boronic acid 関連文献

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

(3-Methoxy-2,5-dimethylphenyl)boronic acidに関する追加情報

(3-Methoxy-2,5-dimethylphenyl)boronic acid (CAS No. 1197332-52-7): A Versatile Building Block in Modern Synthetic Chemistry

(3-Methoxy-2,5-dimethylphenyl)boronic acid (CAS No. 1197332-52-7) is a valuable organic compound that has gained significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique boronic acid functionality and substituted aromatic ring, serves as a versatile building block for a wide range of chemical transformations and drug discovery applications.

The molecular structure of (3-Methoxy-2,5-dimethylphenyl)boronic acid consists of a phenyl ring substituted with a methoxy group at the 3-position and methyl groups at the 2 and 5 positions, along with a boronic acid moiety. This combination of functional groups imparts the compound with unique reactivity and stability properties, making it an ideal candidate for various synthetic protocols.

In recent years, the use of boronic acids in Suzuki-Miyaura coupling reactions has revolutionized the field of organic synthesis. These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitated by palladium catalysts. (3-Methoxy-2,5-dimethylphenyl)boronic acid is particularly effective in these coupling reactions due to its electron-donating substituents, which enhance the reactivity of the boronic acid moiety.

Beyond its utility in classical organic synthesis, (3-Methoxy-2,5-dimethylphenyl)boronic acid has found applications in pharmaceutical research. The ability to introduce specific functional groups into complex molecular frameworks is crucial for the development of new drugs. This compound can be used to synthesize intermediates for various therapeutic agents, including anti-inflammatory drugs, antiviral compounds, and anticancer agents.

Recent studies have highlighted the potential of boronic acids in prodrug design. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The boronic acid functionality can be designed to undergo specific transformations under physiological conditions, releasing the active drug moiety at the desired site of action. This approach can improve drug delivery efficiency and reduce side effects.

In addition to its synthetic applications, (3-Methoxy-2,5-dimethylphenyl)boronic acid has been explored for its biological activity. Research has shown that certain boronic acids exhibit inhibitory effects on enzymes such as serine proteases and carbonic anhydrase. These findings suggest that this compound could serve as a lead structure for the development of novel enzyme inhibitors with therapeutic potential.

The stability and reactivity of (3-Methoxy-2,5-dimethylphenyl)boronic acid make it suitable for use in high-throughput screening (HTS) platforms. HTS is a key technique in drug discovery that allows for the rapid evaluation of large libraries of compounds for their biological activity. By incorporating this boronic acid into screening libraries, researchers can identify promising leads for further optimization and development.

Safety and handling considerations are important when working with boronic acids. While (3-Methoxy-2,5-dimethylphenyl)boronic acid is generally considered stable under standard laboratory conditions, it is advisable to follow standard safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials.

In conclusion, (3-Methoxy-2,5-dimethylphenyl)boronic acid (CAS No. 1197332-52-7) is a highly versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique combination of functional groups makes it an excellent building block for a wide range of chemical transformations and drug discovery applications. As research in this area continues to advance, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in modern chemistry.

1197332-52-7 ((3-Methoxy-2,5-dimethylphenyl)boronic acid) 関連製品

- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)

- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)

- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)

- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)

- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)

- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)

- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)

- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)

- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)